



Application Notes and Protocols: 4-Bromotetrahydropyran in Medicinal Chemistry

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Compound of Interest		
Compound Name:	4-Bromotetrahydropyran	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromotetrahydropyran is a versatile heterocyclic compound that has emerged as a crucial building block in medicinal chemistry.[1][2] Its structure, featuring a tetrahydropyran (THP) ring with a reactive bromine substituent, makes it an excellent intermediate for synthesizing complex and biologically active molecules.[1][3] The THP moiety itself is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its ability to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[4][5] As a bioisostere of cyclohexane, the THP ring can also introduce a hydrogen bond acceptor (the oxygen atom), potentially enhancing interactions with biological targets.[5] This document provides a detailed overview of the applications of **4-bromotetrahydropyran**, including its role in the synthesis of various therapeutic agents and detailed experimental protocols for its use.

Applications in Medicinal Chemistry

4-Bromotetrahydropyran serves as a key intermediate in the development of a wide range of pharmaceuticals, including antiviral, antibacterial, and antitumor agents.[1][6] Its reactivity allows for its incorporation into larger molecules through various organic reactions, most notably nucleophilic substitution and cross-coupling reactions.[1][7]

Key Therapeutic Areas:



- Antitumor Agents: The tetrahydropyran scaffold is integral to the development of novel
 cancer therapies.[6] Modifications to THP-containing molecules have been shown to
 significantly impact their antitumor activity.[6] For instance, the THP motif has been
 incorporated into antibody-drug conjugates (ADCs), leading to targeted therapies with
 significant cytotoxicity against cancer cells.[6]
- Kinase Inhibitors: The amino-THP substituent is a feature in gilteritinib (Xospata), an
 approved treatment for acute myeloid leukemia (AML) that inhibits the AXL receptor tyrosine
 kinase.[5] Additionally, a THP-amine fragment was crucial in the development of AZD0156, a
 potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase.[5]
- Bcl-2 Inhibitors: The THP fragment played a significant role in the discovery of venetoclax, a
 "wonder drug" for chronic lymphocytic leukemia (CLL).[5] Its inclusion was critical for
 achieving selectivity against the anti-apoptotic protein Bcl-XL, thereby reducing off-target
 toxicity.[5]
- Antibacterial Agents: 4-Bromotetrahydropyran is used in the preparation of anthranilic acids, which have shown potential as antibacterial agents.[7][8]
- Spirocyclic Compounds: The synthesis of spirocycles, which are privileged structures in drug discovery, can be achieved using THP derivatives.[9] Spiro-4H-pyran derivatives, in particular, have demonstrated antimicrobial and anticancer activities.[10][11]

Key Synthetic Reactions and Experimental Protocols

The utility of **4-bromotetrahydropyran** stems from its ability to participate in a variety of chemical transformations. Below are protocols for some of the key reactions involving this building block.

1. Synthesis of **4-Bromotetrahydropyran** from Tetrahydropyran-4-ol

This protocol describes the conversion of the corresponding alcohol to the bromide, a common precursor step.

Reaction:



• Procedure:

- Dissolve tetrahydropyran-4-ol (1.0 g, 10 mmol), carbon tetrabromide (3.6 g, 11 mmol), and triphenylphosphine (3.1 g, 12 mmol) in dichloromethane (25 mL).[8]
- Stir the reaction mixture at room temperature overnight.[8]
- Upon completion, concentrate the crude reaction mixture under reduced pressure.[8]
- Purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/hexane = 1:20) to yield 4-bromotetrahydropyran as a colorless oil.[8]

2. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds, enabling the connection of the THP moiety to other molecular fragments.[7][8]

- General Reaction Scheme:
- General Protocol:
 - o In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the alkylborane reagent (1.1-1.2 equivalents) and a suitable base (e.g., K₃PO₄, 2.0-3.0 equivalents).[12]
 - Add the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%).[13]
 - Add degassed solvent (e.g., 1,4-dioxane).[12]
 - Add **4-bromotetrahydropyran** (1.0 equivalent).
 - Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12 hours), monitoring progress by TLC or LC-MS.[12]
 - After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[12]



- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[12]
- Purify the crude product by flash column chromatography.[12]
- 3. Metallaphotoredox-Catalyzed Cross-Electrophile Csp3-Csp3 Coupling

This modern method allows for the coupling of two different alkyl bromides.

- Reaction Example:
- General Considerations: This reaction typically involves an iridium or ruthenium-based
 photocatalyst in conjunction with a nickel catalyst.[13][14] The reaction is performed under
 visible light irradiation. Specific conditions such as the choice of ligand, base, and solvent
 are crucial for achieving high yields.[13]

Quantitative Data Summary

The following table summarizes quantitative data from representative reactions involving **4-bromotetrahydropyran** and its derivatives.



Reaction/C ompound Type	Reactants	Catalyst/Co nditions	Product	Yield (%)	Reference
Bromination	Tetrahydropyr an-4-ol, CBr ₄ , PPh ₃	DCM, room temp	4- Bromotetrahy dropyran	87%	[8]
Csp³–Csp³ Coupling	Secondary aliphatic bromides	Ir photocatalyst, Ni catalyst, PyBOX ligand	Drug-like adducts	41-57%	[13]
Spiro-4H- pyran Synthesis	Isatin/ninhydri n, malononitrile, β-dicarbonyls	DMAP (5 mol%), DMF	Spiro-4H- pyran derivatives	88%	[10]
Spiro-4H- pyran Synthesis	Cyclohexane- 1,3-dione, isatin derivatives, NMSM	Green conditions	Fused spiro- 4H-pyran derivatives	86-88%	[15]

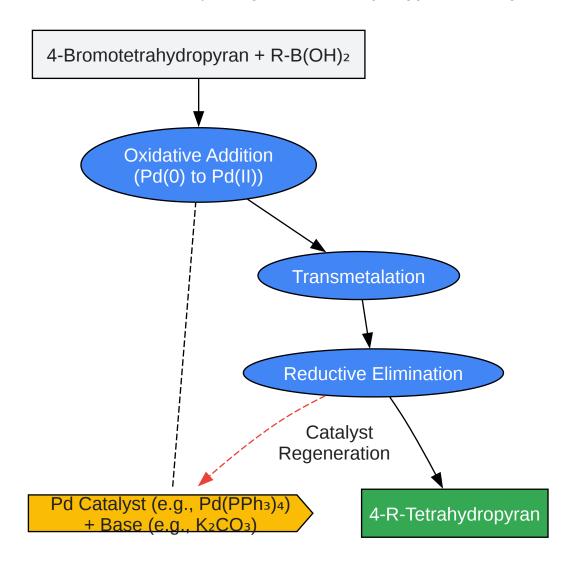
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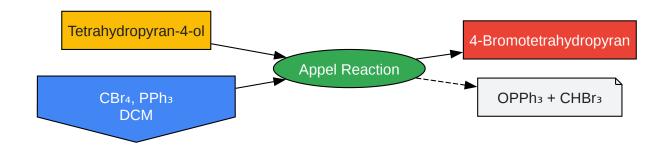
Caption: General workflow for incorporating **4-bromotetrahydropyran** into drug candidates.



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Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction using **4-bromotetrahydropyran**.





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